- Synthesis of Doubly Annulated m-Terphenyl-Based Molecular Tweezers and Their Charge-Transfer Complexes with DDQ as a Guest, Chemistry - A European Journal, 2018, 24(50), 13106-13109
Cas no 96843-23-1 (Benzene, 1,5-dibromo-2,4-diiodo-)
96843-23-1 structure
Product Name:Benzene, 1,5-dibromo-2,4-diiodo-
CAS-Nr.:96843-23-1
MF:C6H2Br2I2
MW:487.697024822235
CID:751280
PubChem ID:4063591
Update Time:2024-10-25
Benzene, 1,5-dibromo-2,4-diiodo- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene, 1,5-dibromo-2,4-diiodo-
- 1,5-dibromo-2,4-diiodobenzene
- 1,5-Dibromo-2,4-diiodobenzene (ACI)
- SCHEMBL2697849
- AKOS024427142
- 96843-23-1
- D72708
- DTXSID00398919
- CS-0044679
-
- Inchi: 1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
- InChI-Schlüssel: WRFGFOLOKJONHW-UHFFFAOYSA-N
- Lächelt: BrC1C(I)=CC(I)=C(Br)C=1
Berechnete Eigenschaften
- Genaue Masse: 487.659
- Monoisotopenmasse: 485.661
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 108
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topologische Polaroberfläche: 0Ų
Benzene, 1,5-dibromo-2,4-diiodo- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0044679-250mg |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 97.71% | 250mg |
$170.0 | 2022-04-26 | |
| ChemScence | CS-0044679-1g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 97.71% | 1g |
$330.0 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1258608-5g |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 5g |
$245 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1258608-25g |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 25g |
$790 | 2024-06-07 | |
| Ambeed | A868066-25g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 25g |
$1232.0 | 2025-04-14 | |
| Ambeed | A868066-250mg |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 250mg |
$28.0 | 2025-04-14 | |
| Ambeed | A868066-1g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 1g |
$97.0 | 2025-04-14 | |
| Ambeed | A868066-5g |
1,5-Dibromo-2,4-diiodobenzene |
96843-23-1 | 98% | 5g |
$352.0 | 2025-04-14 | |
| Aaron | AR0066V0-100mg |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 100mg |
$12.00 | 2025-02-11 | |
| Aaron | AR0066V0-250mg |
Benzene, 1,5-dibromo-2,4-diiodo- |
96843-23-1 | 97% | 250mg |
$19.00 | 2025-02-11 |
Benzene, 1,5-dibromo-2,4-diiodo- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid ; 2 d, 125 - 135 °C; 135 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Catalysts: Sulfuric acid Solvents: Trifluoroacetic acid ; 6 - 8 h, 25 °C
Referenz
- Preparation of 1,4-dibromo-2,5-diiodobenzene and its analogues, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Periodic acid
1.2 Reagents: Potassium iodide
1.3 Reagents: Sulfuric acid
1.2 Reagents: Potassium iodide
1.3 Reagents: Sulfuric acid
Referenz
- Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics, Journal of the American Chemical Society, 1997, 119(20), 4578-4593
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid Solvents: Water ; 10 min, 90 °C; 90 °C → 115 °C; 1 d, 115 °C
Referenz
- Precise Monoselective Aromatic C-H Bond Activation by Chemisorption of Meta-Aryne on a Metal Surface, Journal of the American Chemical Society, 2018, 140(24), 7526-7532
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of heteroacene derivatives useful for organic semiconductor layers and organic thin film transistors, Japan, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 125 °C
Referenz
- Synthesis and discrimination of organic acids bisimidazole and bisimidazolium cruciforms, Huaxue Xuebao, 2013, 71(9), 1257-1264
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid ; 130 °C
Referenz
- Intramolecular Alkyne Aromatization: Unexpected Synthesis of Expanded [9]Helicene and π-Extended Double [4]Helicene, and Their Molecular Geometry Effect on Transistor Memory, Small Science, 2023, 3(8),
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid (H5IO6) Solvents: Water ; 20 min, 0 °C
1.2 24 h, rt
1.2 24 h, rt
Referenz
- Preparation of aromatic polycyclic compounds for organic electric elements, Korea, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid ; 6 h, 130 °C; 130 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of heteroacene derivative, an organic semiconductor layer, and an organic thin film transistor, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid ; 0 °C; 0 °C → 10 °C; 24 h, rt
Referenz
- Aromatic compound as hole transport materials for organic electroluminescent device, Korea, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; rt → 135 °C
1.2 Reagents: Iodine ; 12 h, 130 °C; 130 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Iodine ; 12 h, 130 °C; 130 °C → rt
1.3 Reagents: Water ; cooled
Referenz
- Polymorphism of 2D Imine Covalent Organic Frameworks, Angewandte Chemie, 2021, 60(10), 5363-5369
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium iodide , Periodic acid (H5IO6) ; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Direct Self-Assembly of a 2D and 3D Star of David, Angewandte Chemie, 2017, 56(19), 5258-5262
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Periodic acid (H5IO6) ; rt → 0 °C
1.2 Reagents: Potassium iodide ; 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Potassium iodide ; 0 °C; 30 min, 0 °C
1.3 Reagents: Water ; cooled
Referenz
- Gold-Catalyzed Synthesis of π-Extended Carbazole-Based Systems and their Application as Organic Semiconductors, Advanced Synthesis & Catalysis, 2021, 363(5), 1401-1407
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid
Referenz
- Synthetically useful aryl-aryl bond formation via Grignard generation and trapping of arynes. A one-step synthesis of p-terphenyl and unsymmetrical biaryls, Journal of Organic Chemistry, 1985, 50(17), 3104-10
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Iodine , Sulfuric acid
Referenz
- A new synthesis of p-terphenyls, Tetrahedron Letters, 1985, 26(1), 29-32
Benzene, 1,5-dibromo-2,4-diiodo- Raw materials
Benzene, 1,5-dibromo-2,4-diiodo- Preparation Products
Benzene, 1,5-dibromo-2,4-diiodo- Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
Bestellnummer:A941137
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:37
Preis ($):288.0/1008.0
Email:sales@amadischem.com
Benzene, 1,5-dibromo-2,4-diiodo- Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amadis Chemical Company Limited
(CAS:96843-23-1)Benzene, 1,5-dibromo-2,4-diiodo-
Reinheit:99%/99%
Menge:5g/25g
Preis ($):288.0/1008.0